4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide is an organic compound that features an imidazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Imidazole to Benzyl Chloride: The imidazole is then reacted with benzyl chloride to form 4-(imidazol-1-ylmethyl)benzyl chloride.
Formation of the Benzamide: The final step involves the reaction of 4-(imidazol-1-ylmethyl)benzyl chloride with N-[1-(4-methylphenyl)ethyl]amine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving imidazole interactions.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or photonic properties.
Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(imidazol-1-ylmethyl)benzoic acid
- 4-(imidazol-1-ylmethyl)benzylamine
- N-[1-(4-methylphenyl)ethyl]benzamide
Uniqueness
4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide is unique due to the combination of the imidazole ring and the benzamide moiety, which allows for versatile interactions with biological targets. This dual functionality makes it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-3-7-18(8-4-15)16(2)22-20(24)19-9-5-17(6-10-19)13-23-12-11-21-14-23/h3-12,14,16H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCATIBLWIARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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